Methyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside
Overview
Description
“Methyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside” is a chemical compound with the linear formula C17H25NO9S2 and a molecular weight of 451.518 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group . This process yields a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . The latter is then treated with decan-1-ol and aqueous iodine to afford triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H25NO9S2 . Further structural analysis can be performed using X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 451.518 . It is very slightly soluble (0.3 g/L) at 25 ºC . Its density is 1.36±0.1 g/cm3 at 20 ºC 760 Torr .Mechanism of Action
The mechanism of action of Methyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside α-D-N-acetylneuraminic acid is related to its chemical structure. The molecule has a sialic acid residue, which makes it a substrate for sialidases. When sialidases cleave the sialic acid residue from the molecule, it can lead to changes in the biological activity of the molecule. This can have important implications for a variety of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound α-D-N-acetylneuraminic acid are related to its role as a substrate for sialidases. When sialidases cleave the sialic acid residue from the molecule, it can lead to changes in the biological activity of the molecule. This can have important implications for a variety of biological processes, including viral infection, bacterial colonization, and cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside α-D-N-acetylneuraminic acid in lab experiments is that it is a well-characterized substrate for sialidases. This means that researchers can use it to study the activity of these enzymes in a variety of biological systems. However, one limitation of using this compound α-D-N-acetylneuraminic acid is that it is a relatively expensive reagent, which can limit its use in certain experiments.
Future Directions
There are several future directions for research related to Methyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside α-D-N-acetylneuraminic acid. One area of interest is the study of sialidases in viral infection. Sialidases are important for the replication and spread of many viruses, including influenza virus and HIV. Understanding the role of sialidases in viral infection could lead to the development of new antiviral therapies.
Another area of interest is the study of glycan-binding proteins. These proteins are involved in a variety of biological processes, including cell adhesion, signaling, and immune surveillance. Understanding the role of glycan-binding proteins in these processes could lead to the development of new therapies for a variety of diseases.
Conclusion:
This compound α-D-N-acetylneuraminic acid is a widely used reagent in scientific research. It is a derivative of sialic acid, and it has a wide range of applications in biochemistry and molecular biology. Its role as a substrate for sialidases makes it an important tool for the study of these enzymes in a variety of biological systems. There are several future directions for research related to this compound α-D-N-acetylneuraminic acid, including the study of sialidases in viral infection and the study of glycan-binding proteins.
Scientific Research Applications
Methyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside α-D-N-acetylneuraminic acid has a wide range of applications in scientific research. It is commonly used as a substrate for the study of sialidases, which are enzymes that catalyze the hydrolysis of sialic acid. Sialidases are important in a variety of biological processes, including viral infection, bacterial colonization, and cancer metastasis. This compound α-D-N-acetylneuraminic acid is also used in the study of glycan-binding proteins, which are proteins that bind to sugar molecules on the surface of cells.
Safety and Hazards
properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUFVXNIJMMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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